7beta,25-Dihydroxycholesterol
Overview
Description
7beta, 25-Dihydroxycholesterol is a sterol compound that plays a crucial role in various biological processes. It is a derivative of cholesterol and is classified as an oxysterol. Oxysterols are oxidized forms of cholesterol or its precursors and are involved in numerous physiological and pathological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7beta, 25-dihydroxycholesterol typically involves the hydroxylation of cholesterol at specific positions. One common method is the enzymatic or non-enzymatic oxidation of cholesterol to produce 7beta-hydroxycholesterol, followed by further hydroxylation to yield 7beta, 25-dihydroxycholesterol . The reaction conditions often include the use of specific enzymes such as cytochrome P450 family members, which facilitate the hydroxylation process.
Industrial Production Methods: Industrial production of 7beta, 25-dihydroxycholesterol may involve large-scale enzymatic processes using bioreactors. These processes are optimized for high yield and purity, often involving the use of genetically engineered microorganisms that express the necessary enzymes for hydroxylation .
Chemical Reactions Analysis
Types of Reactions: 7beta, 25-Dihydroxycholesterol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its metabolic pathways and biological functions.
Common Reagents and Conditions:
Scientific Research Applications
7beta, 25-Dihydroxycholesterol has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 7beta, 25-dihydroxycholesterol involves its interaction with specific molecular targets and pathways:
Molecular Targets:
Pathways Involved: It regulates the migration of immune cells, including B cells, T cells, and dendritic cells, by binding to GPR183 and activating downstream signaling pathways. This process is crucial for the proper functioning of the immune system.
Comparison with Similar Compounds
7alpha, 25-Dihydroxycholesterol: Another oxysterol with similar biological functions but different stereochemistry.
25-Hydroxycholesterol: A precursor in the biosynthesis of 7beta, 25-dihydroxycholesterol and has distinct roles in immune regulation.
7beta, 27-Dihydroxycholesterol: Shares structural similarities but differs in the position of hydroxylation.
Uniqueness: 7beta, 25-Dihydroxycholesterol is unique due to its specific hydroxylation pattern, which confers distinct biological activities, particularly in immune cell migration and signaling .
Properties
IUPAC Name |
(3S,7R,8S,9S,10R,13R,14S,17R)-17-[(2R)-6-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H46O3/c1-17(7-6-12-25(2,3)30)20-8-9-21-24-22(11-14-27(20,21)5)26(4)13-10-19(28)15-18(26)16-23(24)29/h16-17,19-24,28-30H,6-15H2,1-5H3/t17-,19+,20-,21+,22+,23+,24+,26+,27-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQMSKLCEWBSPPY-CGSQRZAOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C=C4[C@@]3(CC[C@@H](C4)O)C)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H46O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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